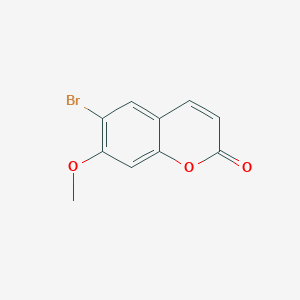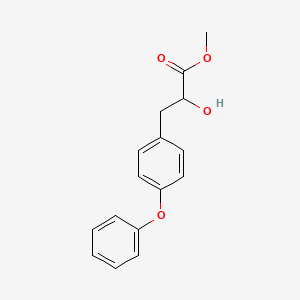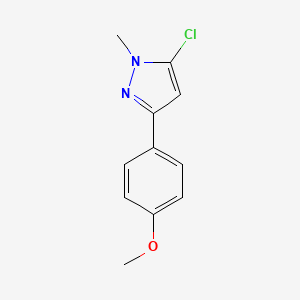
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole can be achieved through the following steps:
Condensation Reaction: The condensation of 4,4-dichlorobut-3-en-2-one with aromatic aldehydes in the presence of a catalytic amount of sulfuric acid yields 1,1-dichloro-5-(4-R-phenyl)penta-1,4-dien-3-ones.
Reaction with Hydrazines: These dienones react with substituted hydrazines under mild conditions to produce 3-[(E)-2-arylethenyl]-5-chloro-1-methyl-1H-pyrazoles.
Conversion to Target Compound: The reaction of 4-bromo-1,1-dichloro-5-(4-methoxyphenyl)penta-1,4-dien-3-one with N,N-dimethylhydrazine produces 3-[1-bromo-2-(4-methoxyphenyl)ethenyl]-5-chloro-1-methyl-1H-pyrazole.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can produce different functionalized derivatives.
科学的研究の応用
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, antibacterial, antiviral, anticancer, and antioxidant agent.
Agrochemicals: It is used in the development of agrochemicals due to its biological activity.
Ligands and Metal-Organic Frameworks: The compound serves as a ligand in coordination chemistry and is used in the synthesis of metal-organic frameworks.
Dyes: It is also used in the production of dyes due to its chromophoric properties.
作用機序
The mechanism of action of 5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, pain, and microbial growth.
Pathways Involved: It modulates pathways such as the cyclooxygenase (COX) pathway for anti-inflammatory effects and the bacterial cell wall synthesis pathway for antibacterial activity.
類似化合物との比較
Similar Compounds
Celecoxib: A well-known COX-2 inhibitor with anti-inflammatory properties.
Sildenafil: A pyrazole derivative used for treating erectile dysfunction.
Lonazolac: An anti-inflammatory drug with a pyrazole core structure.
Uniqueness
5-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methoxyphenyl group makes it a versatile compound for various applications in medicinal chemistry and beyond.
特性
分子式 |
C11H11ClN2O |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
5-chloro-3-(4-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H11ClN2O/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3 |
InChIキー |
VUTQRGIYLJPGOR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



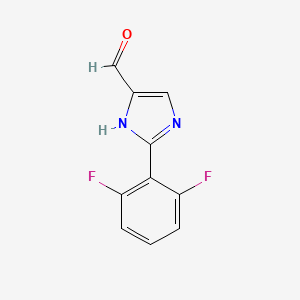
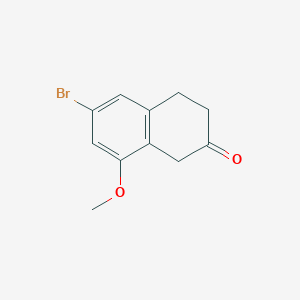

![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
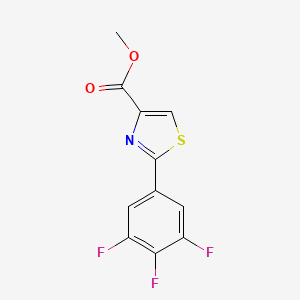

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
![6-Fluoro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13686528.png)
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)
